molecular formula C10H11FO4 B12071614 2-Fluoro-6-(2-methoxyethoxy)benzoic acid

2-Fluoro-6-(2-methoxyethoxy)benzoic acid

Cat. No.: B12071614
M. Wt: 214.19 g/mol
InChI Key: VHICQWNSLNNGIQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11FO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a 2-methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid typically involves the introduction of the fluorine atom and the 2-methoxyethoxy group onto the benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be followed by the etherification reaction to attach the 2-methoxyethoxy group. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-6-(2-methoxyethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound useful in studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(2-methoxyethoxy)benzoic acid is unique due to the presence of both the fluorine atom and the 2-methoxyethoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluoro-6-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C10H11FO4/c1-14-5-6-15-8-4-2-3-7(11)9(8)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

VHICQWNSLNNGIQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=CC=C1)F)C(=O)O

Origin of Product

United States

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